molecular formula C10H9NO B3043648 Chroman-2-carbonitrile CAS No. 89197-58-0

Chroman-2-carbonitrile

Cat. No. B3043648
Key on ui cas rn: 89197-58-0
M. Wt: 159.18 g/mol
InChI Key: PSODBWOLLYALSQ-UHFFFAOYSA-N
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Patent
US04268446

Procedure details

23.7 g (0.338 mole) of methyl vinyl ketone were added over 5 minutes to a solution of 9.7 g (0.36 mole) of liquid hydrocyanic acid and 34 g of nitromethane whilst stirring, and thereafter 0.5 g of triethylamine was added slowly, first at -20° C. and then at -25° C. The reaction mixture was then kept at -20° C. for 1.5 hours. After acidifying the mixture with 1 g of phosphoric acid, 51.4 g (0.338 mole) of trimethylhydroquinone and 180 g of toluene were added, and 23.0 g (0.338 mole) of BF3 were then passed in over 1.5 hours at -10° C. After stirring for one hour at -5° C., the mixture was brought to room temperature and stirred for 5 hours. Working up by the method described in Example 1 gave pure 2-cyanochromane in 78% yield.
Quantity
23.7 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34 g
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
51.4 g
Type
reactant
Reaction Step Three
Name
Quantity
23 g
Type
reactant
Reaction Step Four
Quantity
180 g
Type
solvent
Reaction Step Five
Quantity
0.5 g
Type
solvent
Reaction Step Six
Yield
78%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]([CH3:5])=[O:4])=[CH2:2].C#[N:7].P(=O)(O)(O)O.C[C:14]1[C:15](O)=[C:16](C)[C:17](C)=[C:18]([CH:20]=1)O.B(F)(F)F>C1(C)C=CC=CC=1.C(N(CC)CC)C.[N+](C)([O-])=O>[C:5]([CH:3]1[CH2:1][CH2:2][C:18]2[C:20](=[CH:14][CH:15]=[CH:16][CH:17]=2)[O:4]1)#[N:7]

Inputs

Step One
Name
Quantity
23.7 g
Type
reactant
Smiles
C(=C)C(=O)C
Name
liquid
Quantity
9.7 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Name
Quantity
34 g
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
51.4 g
Type
reactant
Smiles
CC=1C(=C(C(=C(O)C1)C)C)O
Step Four
Name
Quantity
23 g
Type
reactant
Smiles
B(F)(F)F
Step Five
Name
Quantity
180 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0.5 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -25° C
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
were then passed in over 1.5 hours at -10° C
Duration
1.5 h
STIRRING
Type
STIRRING
Details
After stirring for one hour at -5° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
STIRRING
Type
STIRRING
Details
stirred for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(#N)C1OC2=CC=CC=C2CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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